molecular formula C11H9FN2O B12769630 2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one CAS No. 81198-17-6

2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one

Cat. No.: B12769630
CAS No.: 81198-17-6
M. Wt: 204.20 g/mol
InChI Key: HMQRUJRETYRCMY-UHFFFAOYSA-N
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Description

2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one is a heterocyclic compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits .

Preparation Methods

The synthesis of 2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one typically involves the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . This reaction leads to the formation of indeno[1,2-c]pyridazine derivatives. The reaction conditions are carefully controlled to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include hydrazines, ketones, and esters . The major products formed from these reactions are often other pyridazinone derivatives with varying pharmacological activities.

Scientific Research Applications

2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit the STAT3 protein, which is a promising molecular target in cancer therapy . The compound’s effects are mediated through its ability to modulate various signaling pathways and biological processes.

Comparison with Similar Compounds

2,4,4a,5-Tetrahydro-7-fluoro-3H-indeno(1,2-c)pyridazin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the diverse range of biological activities it exhibits.

Properties

CAS No.

81198-17-6

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

7-fluoro-2,4,4a,5-tetrahydroindeno[1,2-c]pyridazin-3-one

InChI

InChI=1S/C11H9FN2O/c12-8-1-2-9-6(4-8)3-7-5-10(15)13-14-11(7)9/h1-2,4,7H,3,5H2,(H,13,15)

InChI Key

HMQRUJRETYRCMY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)NN=C2C3=C1C=C(C=C3)F

Origin of Product

United States

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